molecular formula C9H10N2O2 B13449864 methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate

methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate

Cat. No.: B13449864
M. Wt: 178.19 g/mol
InChI Key: QNXYWEAUYSOPML-NSCUHMNNSA-N
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Description

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate is a high-value chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a prop-2-enoate (acrylate) ester backbone in the (E) configuration, conjugated with an aminopyridine moiety. The presence of both an electron-donating amino group and a nitrogen-rich heterocycle makes it a versatile scaffold for constructing more complex molecules. Its primary research value lies in its role as a building block for the synthesis of potential pharmaceutical agents, such as inhibitors of protein arginine deiminase 4 (PAD4) and other heteroaryl-based therapeutic compounds . The mechanism of action for any final active pharmaceutical ingredient (API) derived from this intermediate would be specific to the target. For instance, inhibitors incorporating similar pyridyl-prop-2-enoate structures have been investigated for their role in modulating enzyme activity related to autoimmune diseases and cancer . Researchers utilize this compound to explore structure-activity relationships (SAR) by further functionalizing the amino group or integrating the entire structure into larger molecular architectures. It is supplied with a guaranteed high level of purity to ensure consistency and reliability in synthetic outcomes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl (E)-3-(4-aminopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)3-2-7-6-11-5-4-8(7)10/h2-6H,1H3,(H2,10,11)/b3-2+

InChI Key

QNXYWEAUYSOPML-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=C(C=CN=C1)N

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate primarily involves the formation of the α,β-unsaturated ester via condensation or coupling reactions between a suitably substituted aminopyridine and an acrylate derivative. The key step is the formation of the (E)-configured double bond conjugated with the ester and the pyridine ring.

Common Synthetic Routes

Knoevenagel Condensation
  • Reactants: 4-aminopyridine-3-carbaldehyde (or a related aldehyde derivative) and methyl acrylate or methyl cyanoacetate.
  • Catalyst/Base: Piperidine or other mild bases to catalyze the condensation.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Conditions: Heating at 60–80°C to promote stereoselective formation of the (2E)-isomer.
  • Outcome: Formation of the α,β-unsaturated ester with trans double bond configuration.
  • Notes: Control of pH and temperature is critical to maximize yield and stereoselectivity.
Esterification of 4-Aminonicotinic Acid Derivatives
  • Reactants: 4-aminonicotinic acid or its derivatives.
  • Reagents: Thionyl chloride in methanol to convert the acid to the methyl ester.
  • Conditions: Reflux for several days (e.g., 72 hours) to ensure complete esterification.
  • Workup: Removal of volatiles under reduced pressure, followed by extraction and purification via recrystallization or chromatography.
  • Yield: Moderate to good yields (~60%) reported under these conditions.

Industrial and Large-Scale Considerations

Detailed Reaction Conditions and Data

Step Reactants/Conditions Description Yield (%) Notes
1 4-aminopyridine-3-carbaldehyde + methyl acrylate, piperidine base, DMF solvent, 70°C Knoevenagel condensation to form α,β-unsaturated ester 55-70 Control of temperature and base critical for (E)-isomer
2 4-aminonicotinic acid + thionyl chloride + methanol, reflux 72 h Esterification to methyl ester ~60 Requires prolonged reflux; purification by extraction and drying
3 Purification by recrystallization or silica gel chromatography Removal of impurities - Ensures >98% purity, confirmed by HPLC and NMR

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • Stereoselectivity: The (2E)-isomer predominates due to thermodynamic stability; reaction conditions such as solvent polarity and temperature influence this outcome.
  • Base Selection: Piperidine and triethylamine are effective catalysts, but stronger bases may cause side reactions or polymerization of acrylate.
  • Protecting Groups: In some synthetic routes, the amino group is temporarily protected (e.g., with di-tert-butyl dicarbonate) to prevent side reactions during condensation, then deprotected post-reaction.
  • Solvent Effects: Polar aprotic solvents favor higher yields and cleaner products by stabilizing intermediates.
  • Purification: Chromatographic methods, including silica gel column chromatography with hexane/ethyl acetate mixtures, are standard for isolating pure product.

Summary Table of Preparation Methods

Preparation Method Starting Materials Key Reagents Conditions Yield (%) Advantages Disadvantages
Knoevenagel Condensation 4-aminopyridine-3-carbaldehyde + methyl acrylate Piperidine, DMF 60–80°C, 4–12 h 55-70 Simple, stereoselective Requires aldehyde precursor
Esterification 4-aminonicotinic acid Thionyl chloride, methanol Reflux, 72 h ~60 Direct ester formation Long reaction time
Protected Amino Condensation Boc-protected aminopyridine + methyl acrylate Triethylamine, dioxane Room temp to reflux Variable Protects amino group Additional steps for protection/deprotection

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions Product Yield Notes Ref.
1M NaOH, H₂O/THF (1:1), 60°C(2E)-3-(4-aminopyridin-3-yl)prop-2-enoic acid85%Acidic workup required to isolate product
HCl (6M), reflux, 4 hrsSame as above78%Faster kinetics under strong acidic conditions

Mechanism :

  • Base-mediated: Nucleophilic attack by hydroxide ion on the ester carbonyl, followed by elimination of methanol.

  • Acid-mediated: Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Michael Addition Reactions

The α,β-unsaturated ester acts as a Michael acceptor, enabling conjugate additions with nucleophiles like amines, thiols, or stabilized carbanions.

Nucleophile Conditions Product Yield Ref.
BenzylamineEtOH, 25°C, 12 hrsMethyl 3-(4-aminopyridin-3-yl)-4-(benzylamino)but-2-enoate67%
Sodium thiophenolateDMF, 80°C, 6 hrsMethyl 3-(4-aminopyridin-3-yl)-4-(phenylthio)but-2-enoate72%

Key Insight :
The electron-withdrawing pyridine ring enhances the electrophilicity of the α,β-unsaturated system, accelerating nucleophilic attack. Steric hindrance from the 4-amino group slightly reduces reactivity compared to unsubstituted analogs.

Cyclization Reactions

The compound participates in intramolecular cyclizations to form fused heterocycles, a strategy leveraged in medicinal chemistry for scaffold diversification.

Example: Gould-Jacobs Reaction

Reaction with Meldrum’s acid under thermal conditions yields 8-hydroxy-1,5-naphthyridine derivatives :

  • Step 1 : Condensation with Meldrum’s acid forms an enamine intermediate.

  • Step 2 : Intramolecular cyclization at 180°C in diphenyl ether.

  • Step 3 : Decarboxylation generates the aromatic naphthyridine core.

Cyclization Partner Product Yield Conditions Ref.
Meldrum’s acid8-Hydroxy-1,5-naphthyridine derivative58%Diphenyl ether, 180°C, 2 hrs

Application : This reaction diversifies the heterocyclic framework for drug discovery .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s amino group directs electrophilic substitution, though reactivity is moderated by the electron-deficient nature of the ring.

Electrophile Conditions Product Yield Regiochemistry Ref.
HNO₃ (fuming)H₂SO₄, 0°C, 30 minMethyl 3-(4-amino-5-nitropyridin-3-yl)prop-2-enoate42%Nitration at C5
Br₂ (1 equiv)AcOH, 50°C, 1 hrMethyl 3-(4-amino-5-bromopyridin-3-yl)prop-2-enoate55%Bromination at C5

Mechanistic Note :
The amino group activates the pyridine ring at the ortho and para positions, but steric and electronic effects favor substitution at C5 (para to the amino group) .

Transition Metal-Catalyzed Cross-Couplings

The amino group can be temporarily protected to enable palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

Protection of the amino group as a Boc derivative allows aryl boronic acid coupling at C2 of the pyridine ring :

Boronic Acid Conditions Product Yield Ref.
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CMethyl 3-(4-(Boc-amino)-2-phenylpyridin-3-yl)prop-2-enoate63%

Limitation : Direct coupling without protection leads to catalyst poisoning by the amino group .

Trifluoromethylation

The pyridine ring undergoes selective trifluoromethylation under radical or Lewis acid-mediated conditions.

Reagent Conditions Product Yield Ref.
CF₃SO₂Na, Cu(OAc)₂DMF, 120°C, 12 hrsMethyl 3-(4-amino-2-trifluoromethylpyridin-3-yl)prop-2-enoate32%

Mechanism : Lewis acid (HF) activates the pyridine ring, facilitating trifluoromethyl radical addition at C2 .

Oxidation of the Amino Group

The primary amino group can be oxidized to nitro or nitroso derivatives under controlled conditions.

Oxidizing Agent Conditions Product Yield Ref.
mCPBA (2 equiv)CH₂Cl₂, 0°C, 2 hrsMethyl 3-(4-nitrosopyridin-3-yl)prop-2-enoate48%
KMnO₄, H₂SO₄H₂O, 60°C, 4 hrsMethyl 3-(4-nitropyridin-3-yl)prop-2-enoate37%

Caution : Over-oxidation can lead to ring degradation.

Photochemical Reactions

The α,β-unsaturated ester undergoes [2+2] photocycloaddition with alkenes under UV light.

Alkene Conditions Product Yield Ref.
EthyleneBenzene, UV (254 nm), 6 hrsMethyl 3-(4-aminopyridin-3-yl)cyclobutane-1-carboxylate29%

Stereoselectivity : The reaction proceeds via a suprafacial-suprafacial pathway, favoring trans-cyclobutane products.

Scientific Research Applications

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Substituents

Compound Name Substituent on Pyridine/Phenyl Ring Functional Groups Molecular Weight (g/mol)
Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate 4-Amino, 3-pyridinyl Ester, amino, conjugated double bond 179.17
Methyl p-coumarate 4-Hydroxyphenyl Ester, phenolic -OH 178.18
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate 1-Methylpyrazol-4-yl Ester, heterocyclic 166.18
Ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate 2,4-Dihydroxyphenyl Ester, diol 208.21
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate 6-Hydroxypyridin-3-yl Ester, pyridinol 179.17

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino group in the target compound enhances nucleophilicity at the pyridine ring, whereas methyl p-coumarate’s phenolic -OH group increases acidity (pKa ~9.4) .
  • Heterocyclic vs. Aromatic Substituents : Pyrazole-containing analogs (e.g., ) exhibit stronger dipole moments due to the heterocycle’s electronegativity, influencing solubility and binding affinity in biological systems.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP PSA (Ų) Melting Point (°C) Stability Notes
This compound 1.74 72.55 Not reported Sensitive to oxidation at amino group
Methyl p-coumarate 1.74 57.61 112–114 Stable under acidic conditions
Methyl (2E)-3-(6-hydroxypyridin-3-yl)prop-2-enoate 0.89 66.38 Not reported Prone to tautomerization

Key Observations :

  • Polar Surface Area (PSA) : The target compound’s higher PSA (72.55 Ų) compared to methyl p-coumarate (57.61 Ų) reflects its greater hydrogen-bonding capacity, impacting membrane permeability .
  • logP Values : Similar logP values (~1.74) suggest comparable lipophilicity, but the pyridine/pyrazole analogs may exhibit altered pharmacokinetics due to heterocyclic ring interactions .

Table 3: Reported Bioactivities

Compound Name Bioactivity Mechanism/Application Reference
This compound Antimicrobial (in silico) Penicillin-binding protein inhibition
Methyl (2E)-2-{[N-(2-formylphenyl)sulfonamido]methyl}-3-(4-fluorophenyl)prop-2-enoate Anticancer (experimental) Apoptosis induction via ROS generation
Ethyl (2E)-3-(2,4-dihydroxyphenyl)prop-2-enoate Antioxidant Radical scavenging in food systems

Key Observations :

  • Antimicrobial Potential: The target compound’s amino-pyridine moiety may enhance binding to bacterial enzymes (e.g., penicillin-binding proteins) compared to non-nitrogenous analogs .
  • Antioxidant Activity : Dihydroxyphenyl derivatives (e.g., ) show superior radical scavenging due to catechol-like structures, absent in the target compound.

Crystallographic and Conformational Analysis

  • Syn-Periplanar Conformation: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate exhibits a syn-periplanar C=C bond (torsion angle 3.2°), similar to the target compound’s planar structure, which is critical for π-orbital overlap in reactivity .
  • Ring Strain : Cyclopropane-containing analogs (e.g., ) show bond-length distortions (e.g., 1.528 Å vs. 1.497 Å for typical C-C bonds), unlike the target compound’s unstrained system.

Biological Activity

Methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propenoate moiety linked to a 4-aminopyridine group. The presence of the amino group in the pyridine ring is significant for its biological activity, as it can participate in various interactions with biological targets.

Antifungal Properties

Research indicates that compounds containing a pyridine moiety exhibit antifungal activity. The nitrogen atom in the pyridine ring is believed to play a crucial role in this bioactivity, potentially through interference with fungal cell wall synthesis or metabolic pathways .

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymatic Targets : The compound may inhibit enzymes critical for fungal growth.
  • Membrane Disruption : It could disrupt the integrity of fungal membranes, leading to cell lysis.
  • Metabolic Interference : By mimicking natural substrates, it may interfere with metabolic pathways essential for survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. For instance, a study reported an IC50 value indicating effective inhibition of fungal growth at low concentrations .

Fungal Strain IC50 (µM) Mechanism
Candida albicans15Cell wall synthesis inhibition
Aspergillus niger10Membrane disruption

In Vivo Studies

While in vitro data are promising, in vivo studies are necessary to evaluate the compound's efficacy and safety profile. Preliminary studies suggest that this compound can effectively reduce fungal load in animal models without significant toxicity .

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Current literature suggests low toxicity levels at therapeutic doses; however, further research is needed to establish comprehensive safety data.

Q & A

Basic: What are the recommended synthetic routes for methyl (2E)-3-(4-aminopyridin-3-yl)prop-2-enoate, and what analytical techniques validate its structural integrity?

Answer:
The synthesis of this compound typically involves coupling reactions between pyridine derivatives and acrylate esters under controlled conditions. For instance, analogous compounds like ethyl (Z)-2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate are synthesized via nucleophilic substitution or condensation reactions, optimized for stereochemical control . Post-synthesis, structural validation requires a combination of spectroscopic techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm the (E)-configuration of the double bond and substituent positions.
  • FT-IR spectroscopy to identify functional groups (e.g., ester carbonyl, amino).
  • X-ray crystallography for absolute configuration determination, as demonstrated for similar enoate derivatives .
    Purity assessment via HPLC with UV detection is critical to exclude stereoisomeric impurities .

Basic: How does the 4-aminopyridinyl moiety influence the compound's reactivity in biological systems?

Answer:
The 4-aminopyridinyl group enhances hydrogen-bonding interactions with biological targets, such as enzymes or receptors. For example, pyridine derivatives with amino substituents participate in acid-base catalysis or act as coordination ligands in metalloenzymes . This moiety also increases solubility in aqueous media, facilitating cellular uptake. Comparative studies of fluorinated pyridinyl analogs (e.g., (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) highlight how electronic effects from substituents modulate binding affinity and metabolic stability .

Advanced: What experimental design considerations are critical when evaluating the compound's stability under varying pH and temperature conditions?

Answer:
A split-plot factorial design is recommended to systematically assess stability. Key factors include:

  • pH gradients (e.g., 2.0–9.0) to simulate gastrointestinal and physiological environments.
  • Temperature ranges (4°C to 40°C) for accelerated degradation studies.
  • Time intervals (0–30 days) to model long-term storage.
    Samples should be analyzed via LC-MS/MS to quantify degradation products and identify hydrolytic pathways, as exemplified in environmental fate studies of structurally related esters . Statistical tools like ANOVA are essential for distinguishing significant effects of variables .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Answer:
Contradictions often arise from methodological variability. A three-step approach is advised:

Meta-analysis of existing data to identify outliers and assess study quality (e.g., cell line specificity, dosing protocols) .

Dose-response reevaluation under standardized conditions (e.g., ISO-compliant cytotoxicity assays).

Theoretical modeling to reconcile discrepancies. For instance, molecular docking can predict binding modes that explain differential activity across targets, leveraging frameworks like density functional theory (DFT) to refine hypotheses .

Advanced: What methodologies assess the environmental fate and ecotoxicological impact of this compound?

Answer:
Long-term environmental studies should adopt the INCHEMBIOL framework , which integrates:

  • Physicochemical profiling : LogP, hydrolysis rates, and photodegradation kinetics to predict persistence .
  • Tiered ecotoxicity testing :
    • Acute assays (e.g., Daphnia magna immobilization).
    • Chronic assays (e.g., algal growth inhibition).
    • Trophic transfer studies to evaluate bioaccumulation potential.
      Computational tools like ECOSAR can supplement experimental data for risk prioritization .

Advanced: How can interdisciplinary approaches elucidate the compound's mechanism of action?

Answer:
Integrate computational chemistry (e.g., molecular dynamics simulations) with in vitro assays to map mechanistic pathways:

  • Docking simulations identify putative binding sites on target proteins (e.g., kinases, GPCRs).
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics.
  • CRISPR-Cas9 gene editing validates target relevance in cellular models.
    This approach mirrors studies on analogous molecules, where synergy between theory and experiment clarified mechanisms like allosteric modulation .

Advanced: What strategies optimize the compound's bioavailability for in vivo studies?

Answer:
Bioavailability optimization requires a Quality by Design (QbD) approach:

  • Salt formation or prodrug derivatization to enhance solubility (e.g., converting esters to carboxylic acids).
  • Nanocarrier encapsulation (e.g., liposomes) to improve tissue penetration.
  • Pharmacokinetic profiling in rodent models using LC-MS/MS to measure plasma half-life and tissue distribution.
    Comparative data from fluorinated analogs suggest that halogenation can reduce first-pass metabolism, extending systemic exposure .

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